Product packaging for Fluoreno(9,1-gh)quinoline(Cat. No.:CAS No. 206-00-8)

Fluoreno(9,1-gh)quinoline

Cat. No.: B14160206
CAS No.: 206-00-8
M. Wt: 253.3 g/mol
InChI Key: GUPDTSPXGNJDII-UHFFFAOYSA-N
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Description

Fluoreno(9,1-gh)quinoline (CAS 206-00-8) is a nitrogen-doped polycyclic aromatic hydrocarbon (N-PAH) that serves as a key building block for advanced organic electronic materials. This compound is part of a novel class of N-doped polycyclic heteroaromatic compounds synthesized via site-selective cross-coupling and Pd-catalyzed CH arylation ring-closing reactions . Recent research demonstrates its application in developing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs) . The incorporation of an imine-like nitrogen atom within the conjugated scaffold is an efficient strategy for fine-tuning physical properties, as it stabilizes HOMO and LUMO energies and influences optical and electrochemical behavior . Studies show that related fluoreno[9,1-gh]quinoline derivatives exhibit distinct, fine-structured absorption and emission spectra, with optical properties that can be modulated by structural alterations to the core scaffold . Density Functional Theory (DFT) calculations provide insight into the electronic structure and aromaticity of these systems, which possess a strong global diatropic ring current and are classified as aromatic based on nucleus-independent chemical shift (NICS) calculations . This product is intended for research purposes in catalysis, heterocycle synthesis, and optoelectronic material development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11N B14160206 Fluoreno(9,1-gh)quinoline CAS No. 206-00-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

206-00-8

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

15-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14(19),15,17-decaene

InChI

InChI=1S/C19H11N/c1-2-7-15-13(6-1)14-8-3-5-12-11-17-16(9-4-10-20-17)19(15)18(12)14/h1-11H

InChI Key

GUPDTSPXGNJDII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC5=C(C2=C43)C=CC=N5

Origin of Product

United States

Synthetic Methodologies for Fluoreno 9,1 Gh Quinoline and Its Derivatives

Direct Synthesis Approaches

Direct methods to construct the fluoreno[9,1-gh]quinoline core involve the formation of key carbon-carbon and carbon-nitrogen bonds in the final stages of the synthesis. These strategies are designed to efficiently assemble the polycyclic system.

Oxidative Annulation Strategies

Oxidative annulation serves as a powerful tool in the synthesis of complex aromatic systems. In the context of quinoline (B57606) synthesis, these strategies often involve C-H bond activation and the formation of new rings through oxidative processes. mdpi.com For instance, the synthesis of certain quinoline derivatives can be achieved through the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines using a heterogeneous cobalt oxide catalyst. organic-chemistry.org While not directly applied to fluoreno[9,1-gh]quinoline in the provided literature, this principle of oxidative aromatization is a key concept. organic-chemistry.org Another approach involves the use of a phenalenyl-based photocatalyst for the oxidative dehydrogenation of saturated N-heterocycles in the presence of molecular oxygen. organic-chemistry.org

Nucleophilic Condensation Reactions

Nucleophilic condensation reactions are fundamental to the formation of heterocyclic rings, including the quinoline moiety. acs.org These reactions typically involve the reaction of a nucleophile with a carbonyl compound, followed by cyclization and dehydration. The Claisen condensation, for example, involves the reaction of an enolate with an ester to form a β-dicarbonyl compound, which can be a precursor to more complex structures. youtube.com The Skraup reaction, a classic method for quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.orgsemanticscholar.org A variation of this involves the reaction of 1,4,5,6,8-pentafluoro-2-naphthylamine with glycerol in sulfuric acid, which surprisingly leads to a polyfluorinated benzo[f]quinoline (B1222042) through electrophilic substitution of a fluorine atom. semanticscholar.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for creating carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a prominent example. wikipedia.orgharvard.edu This reaction is noted for its mild conditions and tolerance of various functional groups. scielo.br A key strategy for synthesizing derivatives of fluoreno[9,1-gh]quinoline involves a sequence of site-selective cross-coupling reactions. mdpi.comresearchgate.netnih.gov This can begin with a Sonogashira reaction on a dibromopyridine, followed by a Suzuki-Miyaura reaction to introduce another aryl group. mdpi.comresearchgate.net The final ring closure to form the fluorene (B118485) moiety is often achieved through a palladium-catalyzed C-H arylation. mdpi.comresearchgate.netnih.gov This multi-step approach, combining different coupling reactions, highlights the modularity and power of transition metal catalysis in constructing complex polycyclic aromatic hydrocarbons. mdpi.comresearchgate.netresearchgate.net

A general scheme for the Suzuki-Miyaura coupling is as follows:

R¹-X + R²-B(OR)₂ → R¹-R²

(Where R¹ and R² are organic residues, X is a halide, and a palladium catalyst is used) wikipedia.org

Reactant 1Reactant 2Catalyst SystemProductReference
Dihalogenated quinoline and fluorene monomers1,4-phenylenebisboronic acidPalladium catalystOligomer with fluorenylene and quinolinylene groups scielo.br
2,3-dibromopyridine1-Chloro-2-ethynylbenzenePd(PPh₃)₄, CuIIntermediate for further coupling mdpi.comresearchgate.net
Arylated pyridine (B92270) intermediate(1-methyl-1H-indol-5-yl)boronic acid pinacol (B44631) esterPd(PPh₃)₄, K₃PO₄Di-arylated pyridine precursor mdpi.comresearchgate.net

Photo-induced Cyclization and Dehydrogenation Protocols

Photochemical reactions offer another avenue for the synthesis of complex aromatic systems. Photo-induced cyclization can be a key step in forming fused ring systems. For instance, the synthesis of certain N-doped polycyclic aromatic hydrocarbons involves a photocyclization reaction of doubly substituted precursors. acs.org This method can be used to create both electron-donating and electron-accepting π-systems. acs.org While direct application to fluoreno[9,1-gh]quinoline is not detailed in the provided search results, the principle of using light to induce intramolecular C-C bond formation is a relevant strategy in the broader field of polycyclic aromatic hydrocarbon synthesis. researchgate.net

Precursor Design and Functionalization Strategies

The successful synthesis of fluoreno[9,1-gh]quinoline and its derivatives is heavily reliant on the careful design and synthesis of advanced precursors.

Incorporation of Fluorene and Quinoline Moieties

A common and effective strategy involves the stepwise construction of the target molecule by first synthesizing precursors that already contain the fluorene and quinoline cores, or their immediate precursors. scielo.brnih.gov A powerful approach reported for the synthesis of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives starts with site-selective Sonogashira and Suzuki-Miyaura cross-coupling reactions on dibromopyridines to build a complex arylated pyridine intermediate. mdpi.comresearchgate.net This intermediate is then subjected to an acid-mediated cycloisomerization to form the quinoline or isoquinoline (B145761) ring system. mdpi.comresearchgate.net The final step is a palladium-catalyzed C-H arylation, which closes the five-membered ring to complete the fluorene moiety. mdpi.comresearchgate.netresearchgate.net This modular approach allows for the synthesis of various isomers and derivatives by changing the starting materials and reaction sequence. mdpi.comresearchgate.net

The synthesis of a 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline derivative (6a) was achieved in 80% yield from its precursor (4a) using a palladium chloride catalyst with a tricyclohexylphosphine (B42057) ligand. mdpi.com

PrecursorReagentsProductYieldReference
6-(2-chlorophenyl)-8-methyl-8H-indolo[5,6-f]quinoline (4a)PdCl₂, PCy₃, DBU, NMP1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a)80% mdpi.com

This highlights the importance of precursor design in achieving the final complex heterocyclic system.

Introduction of Modifying Groups for Property Tuning

The functional characteristics of the Fluoreno(9,1-gh)quinoline scaffold can be precisely adjusted through the strategic introduction of various modifying groups. This chemical derivatization allows for the fine-tuning of properties essential for specific applications, such as solubility, electronic structure, and photophysical behavior.

Aliphatic Substitution for Solubility Modulation

A significant challenge in the application of large polycyclic aromatic hydrocarbons (PAHs) is their tendency to have low solubility in common organic solvents, which complicates processing and device fabrication. The introduction of aliphatic side chains is a widely adopted and effective strategy to mitigate this issue. While specific studies focusing solely on the solubility modulation of the parent this compound are not extensively detailed in the literature, the principle is demonstrated in the synthesis of its complex derivatives.

For instance, a 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline has been successfully synthesized. mdpi.com The incorporation of the methyl group (-CH₃), a small aliphatic substituent, is a known method to disrupt the intermolecular π-π stacking that often leads to poor solubility in unsubstituted aromatic systems. This structural modification enhances solubility in organic solvents, thereby improving the processability of the material without significantly altering the core electronic properties of the π-conjugated system. mdpi.com

Halogenation Effects on Electronic and Photophysical Characteristics

The introduction of halogen atoms (F, Cl, Br, I) onto an aromatic framework is a powerful tool for modulating its electronic and photophysical properties. This is due to the dual nature of halogens, which exert a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect, alongside the "heavy atom effect" prominent in heavier halogens.

In a study on related quinoline-malononitrile based chromophores, halogenation with fluorine and chlorine led to significant changes in their optical properties. nih.gov Compared to the non-halogenated parent molecule, the halogen-substituted versions exhibited red-shifted absorption and emission spectra in both solution and solid states. nih.gov This bathochromic shift is attributed to the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels by the electronegative halogen atoms.

Furthermore, these halogenated derivatives demonstrated enhanced resistance to photobleaching, a critical attribute for applications in bioimaging and organic light-emitting diodes (OLEDs). nih.gov The findings suggest that halogenating the this compound core could similarly be used to tune its emission color and improve its operational stability. nih.gov

Table 1: Effect of Halogenation on Photophysical Properties of Quinoline-Malononitrile Dyes Data extracted from a study on quinoline-malononitrile AIEgens, illustrating the typical effects of halogenation. nih.gov

CompoundSubstitutionAbsorption Max (nm)Emission Max (nm)Key Finding
DQM-OHNone425550Baseline reference
DQMF-OHFluorine432561Red-shifted absorption and emission
DQMCl-OHChlorine435565Red-shifted absorption and emission

Advanced Synthetic Techniques and Reaction Optimization

The construction of complex heterocyclic systems like this compound benefits from advanced synthetic methodologies that can offer improved yields, shorter reaction times, and greater efficiency compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical reactions. researchgate.net The use of microwave irradiation can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved product yields. researchgate.netasianpubs.org

For the synthesis of quinoline derivatives, microwave-assisted methods have proven highly effective. In one example, the Combes synthesis of 2-methyl-4-quinolinones was performed under solvent-free conditions using an acidic resin as a catalyst. asianpubs.org The use of microwave irradiation (400 W) reduced the reaction time to just 1.5 minutes, a significant improvement over conventional heating methods, while also increasing the yield. asianpubs.org Another study highlighted that heterocyclic ring formation for quinoline derivatives, which can be sluggish with classical heating, was successfully achieved with high efficiency using microwave assistance. researchgate.net These results strongly suggest that MAOS could be effectively applied to the key cyclization and condensation steps in the synthesis of this compound, offering a pathway to faster and more efficient production. researchgate.netasianpubs.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Quinoline Derivative Reaction of aniline with ethyl acetoacetate. Data from a study on Combes synthesis. asianpubs.org

EntryCatalystMethodTimeYield (%)
1NKC-9 ResinConventional Heating120 min82%
2NKC-9 ResinMicrowave (400W)1.5 min91%

Catalytic Systems and Mechanistic Pathways

The development of sophisticated catalytic systems is central to modern organic synthesis, enabling reactions with high selectivity and efficiency. The synthesis of this compound and its derivatives often relies on transition-metal catalysis, particularly involving palladium, copper, and nickel.

Copper Catalysis: Copper catalysts are widely employed in the synthesis of quinoline structures and their precursors. A crucial step in the synthesis of a pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivative involves a Sonogashira cross-coupling reaction. mdpi.comresearchgate.net In this reaction, copper(I) iodide (CuI) is used as a co-catalyst alongside a primary palladium catalyst (Pd(PPh₃)₄). mdpi.comresearchgate.net The role of copper is to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex, enabling the C-C bond formation. Copper catalysis is also central to other quinoline syntheses, such as tandem reactions involving Knoevenagel condensation followed by copper-mediated amination and cyclization to form substituted quinolines. rsc.org

Nickel Catalysis: Nickel catalysts offer a cost-effective and powerful alternative to palladium for certain C-H functionalization and coupling reactions. Research has demonstrated that nickel can catalyze the site-selective C3-H functionalization of the quinoline ring system with various electrophiles at room temperature. polyu.edu.hk The proposed mechanism involves the formation of a nickel hydride species, which adds to the quinoline to form a 1,4-dihydroquinoline (B1252258) intermediate. This intermediate is more nucleophilic and reacts selectively at the C3 position before being re-aromatized. polyu.edu.hk Additionally, inexpensive nickel catalysts have been used for the synthesis of quinolines via double dehydrogenative coupling, highlighting their utility in building the heterocyclic core itself. organic-chemistry.org These examples underscore the potential of nickel catalysis for both the construction and subsequent modification of the this compound framework.

Table 3: Catalytic Systems in the Synthesis of this compound Precursors Data from the synthesis of a 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline derivative. mdpi.comresearchgate.net

Reaction StepCatalyst SystemReagentsPurpose
Sonogashira CouplingPd(PPh₃)₄ / CuI2,3-dibromopyridine, 1-Chloro-2-ethynylbenzeneFormation of a key C-C bond to build the polycyclic backbone
Suzuki CouplingPd(PPh₃)₄Arylated pyridine intermediate, N-methylindole-5-boronic acid pinacol esterIntroduction of an aryl group at a specific position
C-H ArylationPdCl₂ / PCy₃Indoloquinoline intermediateFinal intramolecular ring-closing to form the fused system
Superacid-Mediated Protocols

Superacid-mediated cyclization represents a powerful tool for the synthesis of complex polycyclic and heterocyclic systems. Superacids, defined as acids with a higher proton-donating ability than 100% sulfuric acid, can promote cyclization reactions that are otherwise difficult to achieve. Trifluoromethanesulfonic acid (triflic acid, TfOH) is a commonly employed superacid in these transformations due to its high acidity and stability.

Detailed research has demonstrated the efficacy of triflic acid in promoting the cyclization of precursor molecules to form complex fused heterocyclic systems. One relevant example is the synthesis of spiro[benzo[de]imidazo[1,2-a]quinoline-7,9'-fluorene], a derivative that shares a core structural motif with this compound. chemrxiv.org In this protocol, a 9-(1-(naphthalen-1-yl)-1H-imidazol-2-yl)-9H-fluoren-9-ol precursor undergoes an intramolecular cyclization reaction in the presence of excess triflic acid. chemrxiv.org

The general procedure involves dissolving the fluorenol precursor in a suitable solvent, such as chloroform (B151607) or methylene (B1212753) chloride, followed by the dropwise addition of triflic acid. The reaction is typically stirred at room temperature overnight. The proposed mechanism involves the protonation of the hydroxyl group by the superacid, leading to the formation of a carbocation, which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by dehydration to yield the final spirocyclic product. chemrxiv.org

The versatility of this method is highlighted by the successful synthesis of various derivatives with different substituents on the aromatic rings. For instance, starting from substituted fluorenols, the corresponding spirocycles with methyl or methoxy (B1213986) groups have been obtained in excellent yields. chemrxiv.org

Interactive Data Table: Superacid-Mediated Synthesis of Fluorenoquinoline Derivatives

PrecursorSuperacidSolventTemperatureYield (%)ProductReference
9-(1-(naphthalen-1-yl)-1H-imidazol-2-yl)-9H-fluoren-9-olTriflic acidChloroformRoom Temp.-spiro[benzo[de]imidazo[1,2-a]quinoline-7,9'-fluorene] chemrxiv.org
9-(1-(o-tolyl)-1H-imidazol-2-yl)-9H-fluoren-9-olTriflic acidMethylene chlorideRoom Temp.995'-methylspiro[fluorene-9,9'-imidazo[1,2-a]indole] chemrxiv.org
9-(1-(4-methoxyphenyl)-1H-imidazol-2-yl)-9H-fluoren-9-olTrifluoroacetic acid / Triflic acidMethylene chlorideRoom Temp.975'-methoxyspiro[fluorene-9,9'-imidazo[1,2-a]indole] chemrxiv.org
9-(1-phenyl-1H-imidazol-2-yl)-9H-fluoren-9-olTriflic acidMethylene chlorideRoom Temp.100spiro[fluorene-9,9'-imidazo[1,2-a]indole] chemrxiv.org
9-(2',7'-dibromo-1-phenyl-1H-imidazol-2-yl)-9H-fluoren-9-olTriflic acidMethylene chlorideRoom Temp.982',7'-dibromospiro[fluorene-9,9'-imidazo[1,2-a]indole] chemrxiv.org
Photocatalysis

Visible-light photocatalysis has emerged as a mild and efficient strategy for the construction of a wide array of organic molecules, including aza-polycyclic aromatic hydrocarbons. beilstein-journals.orgmdpi.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical transformations through energy or electron transfer processes. While direct photocatalytic synthesis of this compound is not extensively documented, numerous studies on the synthesis of structurally related phenanthridines and quinolines provide a strong foundation for its potential application. beilstein-journals.orgnih.govorganic-chemistry.org

The synthesis of polysubstituted quinolines from 2-vinylarylimines serves as a pertinent example of this approach. In a study by Helaja and colleagues, 9,10-phenanthrenequinone (PQ) was used as a photocatalyst under blue LED irradiation. nih.govorganic-chemistry.org The proposed mechanism suggests that the excited state of the photocatalyst (PQ*) induces a one-electron oxidation of the 2-vinylarylimine substrate, generating a radical cation. This intermediate then undergoes an electrocyclization followed by deprotonation and oxidation to yield the quinoline product. nih.govorganic-chemistry.org The reaction is typically carried out at room temperature in a solvent like dichloromethane (B109758) (DCM) with an additive such as magnesium carbonate. nih.govorganic-chemistry.org

Another common strategy for the photocatalytic synthesis of aza-PAHs involves the intramolecular radical cyclization of biphenyl (B1667301) derivatives. beilstein-journals.org For instance, the synthesis of phenanthridines has been achieved through the cyclization of imidoyl radicals generated from 2-isocyanobiphenyls or trifluoroacetimidoyl chlorides under visible light irradiation with an appropriate photocatalyst, such as an Iridium(III) complex. beilstein-journals.org

These photocatalytic methods offer several advantages, including mild reaction conditions, high functional group tolerance, and the use of visible light as a renewable energy source. The successful application of these strategies to the synthesis of closely related aza-PAHs suggests their potential utility in developing novel synthetic routes to this compound and its derivatives.

Interactive Data Table: Photocatalytic Synthesis of Structurally Related Aza-PAHs

SubstratePhotocatalystLight SourceSolventTemperatureYield (%)Product ClassReference
2-Vinylarylimines9,10-PhenanthrenequinoneBlue LEDsDichloromethaneRoom Temp.up to 100Polysubstituted Quinolines nih.govorganic-chemistry.org
Trifluoroacetimidoyl chloridesIridium(III) complexVisible Light--up to 906-(Trifluoromethyl)phenanthridines beilstein-journals.org
2-IsocyanobiphenylsIridium(III) complexVisible Light--up to 906-(Trifluoromethyl)phenanthridines beilstein-journals.org
Aromatic Schiff bases-UV light---Phenanthridines mdpi.comresearchgate.net

Advanced Spectroscopic and Spectroelectrochemical Characterization of Fluoreno 9,1 Gh Quinoline Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the structural integrity and bonding characteristics of Fluoreno(9,1-gh)quinoline systems. These techniques are highly sensitive to the specific vibrational modes of the molecule, offering a fingerprint that can be used for identification and structural elucidation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information about the functional groups present in the molecule and their chemical environment. For complex polycyclic aromatic hydrocarbons like this compound systems, the FTIR spectrum is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent bonds.

In a study of 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline, a derivative of the this compound system, the FTIR spectrum revealed several key vibrational modes. mdpi.com The spectrum, recorded using an Attenuated Total Reflectance (ATR) accessory, showed characteristic bands that can be attributed to the various structural components of the molecule. mdpi.com

A representative set of IR absorption bands for a related derivative, 7-methyl-7H-pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline, is presented in the table below. mdpi.com While not this compound itself, these values provide insight into the types of vibrations expected for this class of compounds.

Wavenumber (cm⁻¹)IntensityAssignment (Tentative)
2922mediumC-H stretching (aliphatic/aromatic)
1595mediumC=C and C=N stretching (aromatic rings)
1529mediumAromatic ring skeletal vibrations
1447mediumC-H bending
1352mediumC-N stretching
1317mediumIn-plane C-H bending
1259mediumC-H wagging
1199mediumRing breathing modes
1086strongC-H in-plane bending
1016strongC-H in-plane bending
Data for 7-methyl-7H-pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline mdpi.com

The presence of bands in the 1600-1450 cm⁻¹ region is characteristic of the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings. scielo.br The bands at higher wavenumbers are typically associated with C-H stretching vibrations. scielo.br The complexity of the spectrum in the fingerprint region (below 1500 cm⁻¹) arises from the numerous bending and coupled vibrations within the rigid polycyclic framework.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbonaceous framework of polycyclic aromatic hydrocarbons.

The absence of a CH₂ group in the spiro-linked fluorene (B118485) of SBF results in the disappearance of the corresponding stretching vibrations in the 2900–3000 cm⁻¹ region, a feature that would also be expected in the Raman spectrum of this compound due to its fused ring structure. mdpi.com The C-H stretching vibrations in these systems are typically observed in the 3000–3100 cm⁻¹ range. mdpi.com The similarity of Raman peak frequencies between SBF and other fluorene-containing compounds suggests that the fluorene moiety in this compound would exhibit characteristic Raman bands originating from its fundamental vibrational modes. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information about the different types of protons present in a molecule and their electronic environments. For this compound systems, the aromatic protons resonate in the downfield region of the spectrum, typically between 7.0 and 10.0 ppm, due to the deshielding effect of the aromatic ring currents. The precise chemical shifts and coupling constants are highly sensitive to the substitution pattern and the electronic nature of the fused ring system.

In studies of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives, detailed ¹H NMR data has been reported. mdpi.com For instance, in 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline, the aromatic protons exhibit a complex pattern of doublets, triplets, and multiplets, reflecting the spin-spin coupling between adjacent protons. mdpi.com

¹H NMR Data for 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline in DMSO-d₆: mdpi.com

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment (Tentative)
9.28d8.21HAromatic H
8.98dd15.2, 3.32HAromatic H
8.61s-1HAromatic H
8.53d7.81HAromatic H
8.34d7.41HAromatic H
7.72dd8.3, 4.31HAromatic H
7.66d2.61HAromatic H
7.51t7.51HAromatic H
7.44t7.31HAromatic H
6.88-6.83m-1HAromatic H
4.49s-3H-CH₃

The specific chemical shifts and coupling patterns are crucial for assigning the protons to their respective positions on the polycyclic framework. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are often employed to establish the connectivity and through-space proximity of protons, which is essential for unambiguous structural assignment of these complex isomers. researchgate.net

The study of supramolecular systems, where molecules are held together by non-covalent interactions, presents unique challenges for structural characterization. Advanced NMR techniques are at the forefront of investigating these complex assemblies. csic.es While specific applications to this compound-based supramolecular systems are not extensively documented, the principles of these techniques are broadly applicable.

Solution NMR spectroscopy is a powerful method for studying the dynamics and site-specific interactions in biomolecular systems. nih.gov Techniques involving isotope labeling, particularly of methyl groups, have extended the applicability of solution NMR to large supramolecular complexes. nih.gov For this compound systems, these methods could be used to probe the interactions with other molecules in solution, providing insights into self-assembly processes and host-guest chemistry.

Magic-Angle Spinning (MAS) NMR spectroscopy is a solid-state NMR technique that provides atomic-level structural information on non-crystalline or insoluble materials. nih.gov Recent advancements in MAS NMR, including fast spinning rates and novel pulse sequences, have enabled the detailed analysis of large supramolecular assemblies such as cytoskeletal proteins and viruses. nih.gov For materials based on this compound, MAS NMR could be employed to characterize their solid-state packing, polymorphism, and the structure of self-assembled nanomaterials.

Proton Nuclear Magnetic Resonance (1H NMR)

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental techniques for investigating the electronic transitions and photophysical properties of conjugated molecules like this compound. These properties are central to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The UV-Vis absorption spectra of this compound derivatives typically exhibit multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* transitions within the extended conjugated system. mdpi.com The position and intensity of these bands are sensitive to the molecular structure, including the extent of π-conjugation and the presence of substituents.

In a study of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives, the compounds displayed distinct, fine-structured absorption spectra. mdpi.com For example, 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a) and its isomer (6b) show absorption maxima at similar wavelengths, suggesting that the position of the nitrogen atom in the pyrrole (B145914) ring has a minor impact on the absorption properties. researchgate.net

Upon excitation with UV or visible light, these compounds exhibit fluorescence. The emission spectra are often structured and show a Stokes shift, which is the difference in energy between the absorption and emission maxima. The fluorescence quantum yield, a measure of the efficiency of the emission process, is an important parameter for applications in light-emitting devices.

Optical Properties of Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline Derivatives in Dichloromethane (B109758): researchgate.net

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
6a374, 395, 446519730.10
6b374, 395, 446519730.10
7a339, 3925001080.48
7b393, 397494970.34
Compounds 6a and 6b are isomers of 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline. Compounds 7a and 7b are related anthraquinoline derivatives. researchgate.net

The electronic properties, and thus the absorption and emission characteristics, can be further tuned by chemical modifications, such as extending the π-system or introducing electron-donating or electron-withdrawing groups. This tunability is a key advantage of organic materials for optoelectronic applications.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For π-conjugated systems like this compound, UV-Vis spectra provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on derivatives such as 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines show that these compounds exhibit distinct, fine-structured absorption spectra. rsc.orgresearchgate.net The specific absorption maxima (λmax) are sensitive to the molecular structure, including the position of nitrogen atoms and the size of the central rings. rsc.orgresearchgate.net For example, an oligomer containing fluorene and quinoline (B57606) units (PFQ) was found to have two primary absorption maxima in solution at 245 nm and 314 nm. researchgate.net The absorption spectra for these types of polycyclic aromatic hydrocarbons (PAHs) are typically characterized by vibronic structured bands corresponding to π–π* transitions. d-nb.info The incorporation of heteroatoms is a known strategy for tuning the HOMO and LUMO energy levels and, consequently, the optical properties of these compounds. researchgate.net

Table 1: UV-Vis Absorption and Photoluminescence Data for Selected Fluorenoquinoline Derivatives This table is interactive. Click on headers to sort.

Compound/System Absorption Maxima (λmax) Emission Maxima (λem) Solvent Fluorescence Quantum Yield (ΦF) Reference
Fluorene-Quinoline Oligomer (PFQ) 245 nm, 314 nm 419 nm Chloroform (B151607) (CHCl₃) 82% researchgate.net
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a) 374 nm, 423 nm, 449 nm 465 nm, 493 nm Dichloromethane (CH₂Cl₂) 11% rsc.orgresearchgate.net

Photoluminescence (PL) and Fluorescence Spectroscopy

Photoluminescence (PL) and fluorescence spectroscopy measure the light emitted by a substance after it has absorbed photons. This technique provides insights into the excited-state properties of molecules. For this compound systems, fluorescence is a key characteristic, with emission wavelengths and quantum yields (ΦF) varying based on molecular structure and environment.

A study of a fluorene-quinoline oligomer (PFQ) reported a high fluorescence quantum yield of 82% with an emission maximum at 419 nm, indicating strong blue-light emission. researchgate.net In the case of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives, researchers observed that while the position of the nitrogen atom had a negligible impact on the fluorescence quantum yields, altering the size of the central ring did lead to changes in optical properties. rsc.orgnih.gov For instance, derivative 6a (1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline) showed emission peaks at 465 nm and 493 nm with a quantum yield of 11%. rsc.orgresearchgate.net These findings highlight the potential for fine-tuning the emission characteristics of these materials through synthetic modifications. rsc.org

Circularly Polarized Luminescence (CPL) Studies

Circularly polarized luminescence (CPL) spectroscopy is a specialized technique that measures the differential emission of left- and right-circularly polarized light from chiral molecules in the excited state. researchgate.net This provides detailed information about the stereochemistry and three-dimensional structure of the excited states of chiral systems. researchgate.net

While specific CPL studies focusing directly on this compound were not prominently available, research on related chiral structures demonstrates the utility of this technique. For example, studies on researchgate.netparacyclo3quinoliphane derivatives have successfully employed CPL to characterize their chiral-optical properties, observing dissymmetry ratios (glum) in the order of 10-3. urjc.es Similarly, a series of chiral 9,9′-spirobi[fluorene] (SBF) derivatives were designed as CPL materials, and their chiroptical properties were found to be solvent-dependent. mdpi.com These examples underscore the potential of CPL spectroscopy for characterizing the chiral aspects of more complex fluorenoquinoline systems, should chiral variants be synthesized. The technique is invaluable for probing excited-state geometry in chiral organic compounds, inorganic complexes, and biomolecules. researchgate.net

Spectroelectrochemistry for Redox Behavior Analysis

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide information on the electronic structure of redox species. This technique allows for the in-situ characterization of molecules as they are oxidized or reduced by tracking changes in their absorption spectra (typically UV-Vis-NIR) as a function of applied potential. nih.gov

The redox properties of nitrogen-doped PAHs, a class to which this compound belongs, are of significant interest. Nitrogen-doping is a well-established strategy to tailor the electrochemical properties of parent PAHs. rsc.orgresearchgate.net Cyclic voltammetry (CV) is commonly used to determine the HOMO and LUMO energy levels and the electrochemical band gap. For a fluorene-quinoline oligomer, the band gap was estimated to be 2.60 eV via CV. researchgate.net In more advanced studies on related N-doped systems, spectroelectrochemistry has been used to investigate multi-redox states. researchgate.netnih.gov For example, in a series of nitrogen-doped polycyclic aromatic dicarboximides, CV and UV-Vis spectroelectrochemistry were used to characterize their amphoteric redox behavior. nih.gov These analyses reveal how the electronic structure changes upon charge injection, providing crucial information for the design of materials for organic electronics where the stability of charged states is paramount.

Thermal Analysis Techniques for Structural Integrity

The thermal stability of a compound is a critical parameter for its application in electronic devices, where high temperatures can be encountered during fabrication and operation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for assessing thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. Research on an oligomer containing fluorene and quinoline units (PFQ) confirmed its thermal stability through TGA. researchgate.net Studies on related π-expanded and N-doped fluoranthenes have shown high thermal stability, with some derivatives being stable up to 500 °C. nih.gov This high thermal stability is characteristic of the rigid, fused-ring structure of polycyclic aromatic hydrocarbons.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect physical transitions such as melting points and glass transitions (Tg). The glass transition temperature is particularly important for amorphous organic materials used in devices, as it indicates the temperature at which the material changes from a rigid, glassy state to a more rubbery state.

DSC analysis was performed on a fluorene-quinoline oligomer to investigate its thermal properties. researchgate.net In a study of related N-doped fluoranthenes, a high glass transition temperature of 210 °C was recorded for one derivative, indicating excellent morphological stability at elevated temperatures. nih.gov Such high Tg values are desirable for maintaining the structural integrity of thin films in organic electronic devices.

Chromatographic and Size Exclusion Analysis (e.g., Gel Permeation Chromatography - GPC)

The characterization of this compound systems and their derivatives, particularly oligomeric and polymeric structures, relies significantly on chromatographic techniques to determine molecular weight and polydispersity. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a pivotal method for these analyses, providing insights into the size distribution of macromolecular chains.

Research into novel semiconductor materials has led to the synthesis and characterization of oligomers that incorporate both fluorene and quinoline moieties, structures closely related to the this compound core. In one such study, an oligomer based on fluorenylene and quinolinylene units was synthesized via a Suzuki coupling reaction. The resulting material, designated as PFQ, was found to be readily soluble in common organic solvents like chloroform (CHCl₃), dichloromethane (CH₂Cl₂), and tetrahydrofuran (B95107) (THF), which facilitates its analysis by GPC. scielo.br

The GPC analysis of the PFQ oligomer revealed a weight-average molecular weight (M_w) of 2780 g/mol and a polydispersity index (PDI) of 1.89. scielo.br This PDI value indicates a relatively broad distribution of molecular weights, which is not uncommon for materials synthesized through step-growth polymerization methods like the Suzuki reaction. The obtained molecular weight confirms that the synthesis resulted in an oligomeric structure rather than a high molecular weight polymer. This outcome was attributed to the steric hindrance posed by the bulky substituted quinoline and fluorene units, which can impede the C-C bond formation necessary for chain extension. scielo.br

The data obtained from GPC is crucial for establishing structure-property relationships in these materials. The molecular weight and its distribution can significantly influence the electronic, optical, and morphological properties of the resulting thin films, which are essential for their application in electronic devices.

Table 1: Gel Permeation Chromatography (GPC) Data for a Fluorene-Quinoline Oligomer

Compound/OligomerWeight-Average Molecular Weight (M_w) ( g/mol )Polydispersity Index (PDI)Source
PFQ (Poly(fluorenylene-co-quinolinylene))27801.89 scielo.br

Electronic Structure and Quantum Chemical Investigations of Fluoreno 9,1 Gh Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic properties of polycyclic aromatic compounds like fluoreno(9,1-gh)quinoline and its derivatives. researchgate.netmdpi.com This approach allows for the accurate calculation of molecular geometries, electronic energies, and other key parameters that govern the behavior of these molecules. nih.govscirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. mdpi.comscirp.org The energy of the HOMO is related to the ionization potential or the ability to donate an electron, while the LUMO energy relates to the electron affinity or the ability to accept an electron. The distribution of the electron density in these orbitals (wave functions) indicates the regions of the molecule involved in electronic transitions. mdpi.com

In studies of related N-doped polycyclic heteroaromatic compounds, such as pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives, DFT calculations have been employed to determine HOMO and LUMO energy levels. For these complex systems, the electron density in both HOMO and LUMO is typically distributed across the entire π-conjugated scaffold. mdpi.comresearchgate.net The introduction of additional nitrogen atoms or other functional groups can influence the energies of these orbitals. For instance, incorporating imine-like nitrogen atoms tends to stabilize (lower) both HOMO and LUMO energies. researchgate.net

A visualization of the HOMO and LUMO wave functions shows the spatial distribution of these orbitals. For derivatives of this compound, both orbitals are delocalized over the aromatic system, which is characteristic of π-conjugated molecules. mdpi.comresearchgate.net

Table 1: Calculated HOMO, LUMO, and Band Gap Energies for Fluorenoquinoline Derivatives

This table presents DFT-calculated data for derivatives of this compound, illustrating the typical energy ranges for these types of compounds.

CompoundHOMO (eV)LUMO (eV)Calculated Band Gap (eV)
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a)-5.20-2.402.80
Derivative of compound 6a (6b)-5.23-2.482.75

Data sourced from a study on pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO levels is defined as the HOMO-LUMO gap, which is a theoretical approximation of the material's electronic band gap. mdpi.comscirp.org This gap is a critical parameter for optoelectronic applications, as it determines the energy required to excite an electron from the ground state to an excited state, influencing the absorption and emission of light. researchgate.netscielo.br

For fluorene- and quinoline-containing materials, the band gap can be estimated using both theoretical calculations and experimental techniques like cyclic voltammetry and UV-Vis spectroscopy. scielo.br DFT calculations on fluorenoquinoline derivatives show that the calculated HOMO-LUMO gaps are influenced by the specific molecular structure. mdpi.com For example, altering the position of nitrogen atoms or the size of the constituent rings can lead to changes in the band gap. mdpi.comresearchgate.net This tunability is a key advantage of polycyclic aromatic compounds in the design of new materials. acs.org It is often observed that optical band gaps determined experimentally are smaller than the values calculated from HOMO-LUMO energies, a difference attributed to exciton (B1674681) binding energy. mdpi.comresearchgate.net

In related donor-acceptor systems, intramolecular charge transfer (ICT) can occur upon photoexcitation, where an electron moves from an electron-donating part of the molecule to an electron-accepting part. researchgate.netresearchgate.net While this compound itself is a rigid, planar system, the concept of charge transfer is crucial in understanding its interactions and the properties of its derivatives. ontosight.ai DFT calculations show that for related N-doped systems, the electron density is generally distributed over the entire molecular scaffold. mdpi.comresearchgate.net The presence of donor and acceptor units in copolymers containing fluorene (B118485) and quinoline (B57606) can lead to charge transfer interactions that affect the material's properties. scielo.br

Band Gap Determination and Tuning

Advanced Quantum Chemical Methodologies

While DFT is a powerful and widely used tool, more advanced quantum chemical methodologies are being developed to handle complex systems with strong electron correlation, where standard DFT approximations may be less accurate. These methods, often based on embedding theories, provide a way to perform high-level calculations on a specific region of interest within a larger molecular environment. nih.gov

Quantum embedding theories offer a framework for modeling a specific, active region of a large system with a high-level, accurate quantum mechanical method, while treating the surrounding environment with a lower-level, less computationally expensive method. nih.govarxiv.org The core idea is to formally define a quantum embedding by joining these two different levels of simulation. nih.gov

Several rigorous formalisms for quantum embedding have been developed, including those based on the single-particle density (density functional embedding), the single-particle Green's function, and the single-particle density matrix (density matrix embedding). nih.gov These approaches provide a way to account for the complex interactions between the active subsystem and its environment in an accurate and systematic manner. nih.govarxiv.org

Within the broader category of advanced quantum chemical methods, techniques like Bootstrap Embedding (BE) and Incremental Embedding (IE) represent specific strategies for building up accurate electronic structure solutions for large systems from calculations on smaller, overlapping fragments. These methods can be particularly useful for the large, π-conjugated systems characteristic of fluorenoquinoline and its derivatives.

Density Matrix Embedding Theory (DMET) is a notable quantum embedding method that is particularly well-suited for systems with strong electron correlation. arxiv.org DMET replaces empirical approaches with a rigorously defined quantum bath that is designed to accurately reproduce the entanglement between a fragment of the system and its environment. arxiv.org This allows for the many-body embedding of arbitrary fragments, even when they are strongly coupled to their surroundings, as would be the case for the fused rings in this compound. arxiv.org Such advanced methodologies are expected to provide new avenues for accurately treating complex, strongly coupled, and strongly correlated systems by breaking them down into their constituent fragments. arxiv.org

Self-Consistent Excited State Methods (e.g., σ-SCF, Half-Projected σ-SCF)

The theoretical examination of electronic excited states is crucial for understanding the photophysical properties of molecules like this compound. While methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used, self-consistent field (SCF) based approaches, such as Δ-SCF, offer a conceptually straightforward way to calculate excitation energies by taking the difference between two separate SCF calculations for the ground and excited states. chemrxiv.org However, a significant challenge with traditional energy-based optimization methods is "variational collapse," where the calculation inadvertently converges to the ground state instead of the targeted higher-energy excited state. nsf.gov

To address this, advanced techniques have been developed. The σ-SCF method is a notable example that successfully resolves the variational collapse problem, enabling the stable computation of mean-field excited states. nsf.gov Despite this success, solutions from σ-SCF, being based on a single determinant, can suffer from spin contamination, especially for open-shell states, which are common in excited configurations. nsf.govchemrxiv.org This can lead to unphysical characteristics and discontinuous potential energy surfaces. nsf.gov

The Half-Projected σ-SCF (HP σ-SCF) method was developed as a significant improvement to tackle these shortcomings. nsf.gov It works by partially restoring the broken spin-symmetry of a σ-SCF solution through an approximate spin-projection scheme. nsf.gov By optimizing the orbitals of this projected wave function, HP σ-SCF reduces spin contamination and provides a more accurate, qualitatively correct description of singlet and triplet potential energy surfaces. nsf.gov Such methods are highly promising for investigating the excited states of complex N-doped PAHs like this compound, offering a robust framework for obtaining reliable data on their electronic transitions and photochemistry. arxiv.org

Aromaticity and Antiaromaticity Assessment

The arrangement of fused rings in this compound and its derivatives gives rise to complex patterns of electron delocalization that define its aromatic character. Aromaticity is a key determinant of a molecule's stability, reactivity, and electronic properties. Computational methods are indispensable for quantifying the aromaticity of individual rings within such a large, polycyclic system. researchgate.netacs.org

Nucleus Independent Chemical Shift (NICS) Analysis (e.g., NICS-XY scan, π-only methods)

Nucleus-Independent Chemical Shift (NICS) analysis is a widely used magnetic criterion for assessing aromaticity. researchgate.net It involves calculating the absolute magnetic shielding at the center of a ring. Highly negative NICS values are indicative of strong diatropic ring currents and, consequently, aromatic character, while positive values suggest paratropic currents and antiaromaticity.

In a computational study on derivatives of 1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline, specifically compound 6a (1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline), NICS calculations were performed to evaluate the aromatic properties. researchgate.net The calculations, using the NICS(1.7)zz component (which considers the magnetic shielding tensor component perpendicular to the ring plane at a distance of 1.7 Å above it), revealed negative values for all rings, classifying the compound as aromatic. researchgate.net However, the magnitude of the NICS values varied across the scaffold, indicating different degrees of local aromaticity. The values for the connected central rings were found to be significantly lower than those for the peripheral rings, indicating reduced aromaticity in the core of the structure. researchgate.net

For a more detailed map of aromaticity, advanced techniques such as NICS-XY scans can be employed, where NICS values are calculated over a grid of points on the molecular plane to visualize the flow of shielding currents. acs.org

Table 1: NICS(1.7)zz Values for Rings in a this compound Derivative (6a)

Ring LabelNICS(1.7)zz (ppm)Aromatic Character
A-10.1Aromatic
B-11.1Aromatic
C-4.4Weakly Aromatic
D-10.5Aromatic
E-12.0Aromatic
F-10.9Aromatic

Data sourced from computational analysis of compound 6a in Khomutetckaia et al. (2025). researchgate.net Ring labels correspond to the depiction in the source publication.

Ring Current Analysis and Magnetic Properties

Ring current analysis provides a complementary and more visual assessment of electron delocalization and aromaticity. These calculations model the flow of π-electrons induced by an external magnetic field. In the study of the this compound derivative 6a , NICS2BC ring-current calculations were used to corroborate the NICS data. researchgate.net

Excited State Dynamics and Triplet State Energies

The behavior of this compound after absorbing light is governed by its excited-state dynamics, including processes like fluorescence, intersystem crossing (ISC) to triplet states, and non-radiative decay. The energies of the lowest singlet (S₁) and triplet (T₁) excited states, and the gap between them (ΔE_ST), are critical parameters. For instance, materials with small ΔE_ST values are of interest for applications in thermally activated delayed fluorescence (TADF). nih.gov

Investigating the excited state dynamics involves understanding the potential pathways for de-excitation. After initial excitation to a singlet state, the molecule can undergo ISC to populate a triplet state. The efficiency of this process and the lifetime of the resulting triplet state are key properties. stfc.ac.uk In some systems, multiple triplet states (T₁, T₂) can be involved in the dynamics, mediating processes like reverse intersystem crossing (rISC) from a triplet state back to an emissive singlet state. nih.gov Determining the energies and properties of these triplet states for this compound is essential for predicting its suitability for applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers. mdpi.comresearchgate.net

Correlation of Theoretical Predictions with Experimental Observables

A crucial aspect of computational chemistry is the ability to correlate theoretical predictions with measurable experimental data, which serves to validate the computational model and provide deeper insight into the observed properties. nih.gov

For derivatives of this compound, density functional theory (DFT) calculations have been successfully used to interpret experimental observations. mdpi.com The calculated HOMO and LUMO energy levels and the resulting energy gap (ΔE_gDFT) show a good correlation with the optical energy gap (E_gopt) determined from the intersection of normalized UV-vis absorption and fluorescence spectra. researchgate.net For example, for compound 6a , the calculated gap was 3.36 eV, which aligns well with the experimentally estimated value of 2.62 eV, capturing the electronic nature of the molecule. researchgate.net

Furthermore, the distribution of the HOMO and LUMO across the molecular framework, as predicted by DFT, helps to explain the nature of the electronic transitions observed in absorption spectra. mdpi.com Theoretical calculations of aromaticity via NICS and ring current analysis provide a robust explanation for the underlying electronic structure that gives rise to the observed stability and optical properties. researchgate.net The influence of the nitrogen atom's position on experimental fluorescence quantum yields was also rationalized through theoretical models, highlighting how computational predictions can be directly linked to experimental observables. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Energy Gaps for this compound Derivatives

CompoundExperimental E_gopt (eV)Calculated HOMO (eV)Calculated LUMO (eV)Calculated ΔE_gDFT (eV)
6a 2.62-5.41-2.053.36
6b 2.62-5.49-2.193.30

Data from Khomutetckaia et al. (2025). researchgate.net Experimental gap estimated from absorption/emission spectra. Calculations performed at the B3LYP/6-311G(d,p) level of theory.

Photophysical and Optoelectronic Properties of Fluoreno 9,1 Gh Quinoline

Absorption and Emission Characteristics

The interaction of fluoreno(9,1-gh)quinoline-based compounds with light is fundamental to their application in optoelectronics. These properties are typically studied in dilute solutions, such as dichloromethane (B109758), to analyze the behavior of individual molecules. researchgate.net

Research into derivatives of this compound, such as 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline, reveals distinct, fine-structured absorption spectra. researchgate.net These derivatives exhibit several absorption maxima (λ_abs), with notable peaks observed at 374 nm, 395 nm, and 446 nm. researchgate.net The emission spectra (λ_em) for these compounds show a maximum at 519 nm. researchgate.net The position and structure of these absorption and emission bands are primarily influenced by the size of the central ring in the molecular scaffold, while the specific placement of nitrogen atoms within the structure has a more negligible impact on the spectral locations. mdpi.com

Table 1: Absorption and Emission Wavelength Maxima for this compound Derivatives

Compound Class Absorption Maxima (λ_abs) (nm) Emission Maximum (λ_em) (nm)

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. For derivatives of this compound, specifically the pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline isomers (compounds 6a and 6b), the fluorescence quantum yield has been determined to be 0.10 (or 10%). mdpi.comresearchgate.net This value indicates that while the compounds are fluorescent, a significant portion of the absorbed energy is dissipated through non-radiative pathways. nih.gov In comparison, other related structures, such as certain fluorene-quinoline oligomers, have demonstrated significantly higher quantum yields, reaching up to 82%. scielo.br

Table 2: Fluorescence Quantum Yield for this compound Derivatives

Compound Class Fluorescence Quantum Yield (Φf)

The Stokes shift, the difference in energy between the positions of the band maxima of the absorption and fluorescence spectra, is an important characteristic for optical applications. A large Stokes shift is often desirable as it minimizes self-absorption, where emitted light is re-absorbed by other molecules. For the pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives, the Stokes shift can be calculated using the longest wavelength absorption maximum and the emission maximum.

Using the values λ_abs = 446 nm and λ_em = 519 nm, the Stokes shift is 73 nm. researchgate.net Large Stokes shifts in quinoline-based compounds are often attributed to phenomena such as intramolecular charge transfer upon excitation. mdpi.comnih.govnih.gov

The long-term stability of a material under illumination is crucial for its viability in electronic devices. While specific quantitative data on the photostability of this compound itself is not detailed in the reviewed literature, research into related polycyclic aromatic hydrocarbons emphasizes the importance of this property. researchgate.net For instance, related bacteriochlorin (B1244331) compounds are noted for their robustness against photobleaching. nih.gov The development of stable N-doped PAHs is a key goal in materials science, suggesting that good photostability is a critical parameter being optimized for this class of compounds. researchgate.net

Stokes Shift Analysis

Charge Carrier Transport and Mobility

The ability of a material to transport electrical charges (electrons or holes) is fundamental to its function in a semiconductor device. The rigid, planar structure of this compound and its derivatives is conducive to the intermolecular interactions necessary for charge transport. ontosight.ai

In organic electronics, there is a persistent need for efficient electron-transporting materials (ETMs), also known as n-type semiconductors, to balance charge injection and transport in devices like OLEDs. scielo.bracs.org Quinoline (B57606) and its derivatives are known for their electron-transporting properties, attributed to their n-type conducting nature. scielo.br

Electrochemical studies on related heterocyclic nanographene systems, which share structural motifs with this compound, have revealed their capacity to accept electrons, indicating their potential as n-type semiconductor materials. acs.org For certain derivatives that self-assemble into ordered nanobelts, charge-carrier mobility has been investigated. Using the space-charge-limited current (SCLC) technique, electron mobility values as high as 5.65 × 10⁻⁴ cm² V⁻¹ s⁻¹ have been measured. acs.org This level of mobility is comparable to that observed for well-established n-type materials like perylenediimides (PDIs), highlighting the promise of this compound-based systems for use in electronic applications. acs.org

Steady-State Space-Charge-Limited Current (SCLC) Technique

The Steady-State Space-Charge-Limited Current (SCLC) technique is a powerful method for determining the charge carrier mobility in organic semiconductors. This method is particularly relevant for materials like this compound and its derivatives, which are being explored for their potential in organic electronic devices. The charge carrier mobility is a critical parameter that dictates the performance of such devices. acs.org

In the SCLC measurement, a voltage is applied across a thin film of the material sandwiched between two electrodes. At low voltages, the current follows Ohm's law. However, as the voltage increases, the number of injected charge carriers exceeds the intrinsic charge carrier concentration, leading to the formation of a space charge region. In this regime, the current becomes limited by the mobility of the charge carriers through the material. The relationship between current density (J) and voltage (V) in the SCLC regime for a trap-free semiconductor is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)

where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, and d is the thickness of the film. By fitting the experimental J-V curve to this equation, the charge carrier mobility (µ) can be extracted.

For organic semiconductors, the presence of trap states can significantly influence the J-V characteristics. In such cases, the SCLC model can be extended to account for charge trapping, providing valuable information about the trap density and energy distribution within the material.

Detailed research findings on fluorene-based polymeric hole-transporting materials have demonstrated the utility of the SCLC method. For instance, hole-only devices with a structure of ITO/PEDOT:PSS/HTM/Au have been fabricated to measure the hole mobility of these materials. acs.org In a study on phenanthrocarbazole-based dopant-free hole-transport polymers, estimated hole mobilities (μh) were in the range of 10⁻⁴ cm² V⁻¹ s⁻¹. acs.org Furthermore, temperature-dependent SCLC studies can be employed to extract the energetic disorder for charge transport, offering deeper insights into the material's properties. rsc.org While specific SCLC data for the parent this compound is not extensively reported, studies on related fluorene-based copolymers for photovoltaic cells have shown hole mobilities in the range of 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their ability to alter the properties of light, which has applications in technologies such as optical switching, frequency conversion, and optical data storage. Polycyclic aromatic hydrocarbons (PAHs) and their aza-substituted analogues, including derivatives of this compound, are promising candidates for NLO applications due to their extended π-conjugated systems. doi.orgmdpi.com

The NLO response of a material is described by its hyperpolarizabilities. The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO phenomena such as third-harmonic generation (THG) and two-photon absorption. For a molecule to exhibit a non-zero first hyperpolarizability, it must be non-centrosymmetric. The introduction of heteroatoms, such as the nitrogen in the quinoline moiety of this compound, can break the centrosymmetry and enhance the NLO response. rsc.org

Theoretical studies using semi-empirical and ab initio methods have been employed to calculate the NLO properties of various PAHs. doi.orgresearchgate.net These studies have shown that the hyperpolarizabilities increase with the extent of π-conjugation. For instance, in linear polyacenes, the polarizability and hyperpolarizabilities increase with the number of fused aromatic rings. doi.org For non-linear PAHs, the topology of the molecule also plays a crucial role. doi.org

The introduction of donor and acceptor groups to the π-conjugated system can further enhance the NLO response by creating an intramolecular charge transfer (ICT) character. mdpi.com In the context of this compound, the fluorene (B118485) unit can act as an electron-donating moiety, while the nitrogen-containing quinoline part can act as an acceptor, providing an intrinsic D-A character.

While specific experimental NLO data for this compound is limited, research on related N-doped PAHs has shown their potential for NLO technologies. rsc.org For example, some chiral azahelicene-containing compounds have been suggested for NLO applications due to their non-centrosymmetric crystal packing. rsc.org Studies on oxygen-doped PAHs have demonstrated a significant NLO response, which was found to be retained even in the solid state, highlighting their potential for photonic applications. researchgate.net

Application Potentials in Organic Electronic Devices

The unique photophysical and electronic properties of this compound and its derivatives make them attractive candidates for various applications in organic electronic devices. mdpi.comnih.gov The fusion of the electron-rich fluorene unit with the electron-accepting quinoline moiety provides a platform for tuning the electronic energy levels and charge transport characteristics, which are crucial for device performance.

Organic Light-Emitting Diodes (OLEDs)

Fluorene and its derivatives are widely used in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good charge-carrier mobility. The incorporation of a quinoline unit can enhance electron injection and transport, leading to more balanced charge transport within the device and, consequently, higher efficiency. mdpi.com

The performance of OLEDs is often evaluated based on parameters such as external quantum efficiency (EQE), luminance, and current efficiency. For instance, OLEDs based on carbazole (B46965) derivatives, which share structural similarities with the fluorene core, have demonstrated impressive performance, with EQEs reaching up to 9.5% and luminances of up to 4130 cd/m². mdpi.com In some cases, the EQE of blue fluorescent OLEDs has been boosted to over 10% by employing a sensitization strategy. nih.gov Tandem OLED structures, which can enhance efficiency, have also been developed, with some devices achieving an EQE of over 21%. rsc.orgresearchgate.net

Organic Solar Cells

Fluorene-based copolymers are also promising materials for organic solar cells (OSCs) due to their excellent light-harvesting capabilities and good hole mobility. researchgate.net The power conversion efficiency (PCE) of OSCs is a key metric, and recent advances in non-fullerene acceptors have pushed PCEs to nearly 20%. nih.gov

The performance of an OSC is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The energy levels of the donor and acceptor materials are critical for achieving a high Voc and efficient charge transfer. The tunability of the HOMO and LUMO energy levels of this compound derivatives through chemical modification makes them interesting candidates for donor materials in OSCs. researchgate.net

For example, indenofluorene-based low bandgap copolymers have been synthesized and used in solar cells, with one derivative showing a PCE of 1.70% when blended with PC71BM. researchgate.net The development of new donor polymers with simple chemical structures is crucial for the large-scale production of low-cost OSCs, and polythiophene derivatives are being actively investigated in this area. researchgate.net The incorporation of fluorene and quinoline moieties into a single molecule could offer a promising strategy for designing efficient donor materials for OSCs.

Fluorescent Chromophores

A chromophore is the part of a molecule responsible for its color, and fluorescent chromophores are those that re-emit absorbed light at a longer wavelength. The fluorescence quantum yield (QY) is a measure of the efficiency of this process and is a critical parameter for applications such as bio-imaging, sensors, and fluorescent probes. atto-tec.comnih.gov

This compound and its derivatives exhibit interesting fluorescent properties. A study on pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives reported their optical properties, including their fluorescence quantum yields. mdpi.comresearchgate.net

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
6a 4254750.10
6b 4254750.10
Table based on data for 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a) and its isomer (6b) from a dichloromethane solution. researchgate.net

The study found that these derivatives have red-shifted emissions compared to related compounds. mdpi.com The quantum yield was found to be influenced by the position of the nitrogen atom within the molecular structure. mdpi.com The development of quinoline-based fluorescent probes is an active area of research, with applications in live-cell imaging. depaul.edu The tunable photophysical properties of the this compound scaffold make it a promising platform for the design of novel fluorescent chromophores for a variety of applications.

Reactivity and Reaction Mechanisms of Fluoreno 9,1 Gh Quinoline and Its Structural Analogues

Reactivity at the Quinoline (B57606) Nitrogen Center

The presence of a nitrogen atom within the fused aromatic ring system introduces a site of basicity, influencing the molecule's interactions and reactivity. ontosight.ai

Basic Site Interactions

The lone pair of electrons on the quinoline nitrogen atom in Fluoreno(9,1-gh)quinoline makes it a basic site. ontosight.ai This characteristic allows the molecule to participate in acid-base chemistry and to coordinate with other molecules. The introduction of heteroatoms like nitrogen into a polycyclic aromatic scaffold is a known strategy to modify a compound's inherent properties, including its acid-base behavior and coordination ability. mdpi.com In aza-polycyclic aromatic hydrocarbons (aza-PAHs) in general, the nitrogen atom can act as a nucleophile, influencing the molecule's interaction with electrophiles.

Protonation and Metal Cation Coordination Effects

The basic nitrogen center of this compound and its analogues can be protonated by acids. rsc.orgresearchgate.net This protonation can significantly alter the electronic and photophysical properties of the molecule. For instance, in related azahelicenes, protonation of the imine-type nitrogen can lead to the generation of cationic species and can trigger switching of chiroptical properties. rsc.orgresearchgate.net

Similarly, the nitrogen atom can coordinate with metal cations. rsc.orgresearchgate.net This coordination is a key feature in the development of new materials and sensors. The binding of metal ions to aza-PAHs can modify their electronic structure and has been explored for applications in organic light-emitting diodes (OLEDs). researchgate.net Computational studies on corannulene, a curved π-surface, have shown that lithium cations preferentially bind over the rings, with a slight preference for the six-membered ring. acs.org While this compound is planar, the principles of cation-π interactions are relevant to its potential coordination behavior. The coordination of metal ions can influence the molecule's hole-blocking properties in OLEDs. researchgate.net

Regioselectivity in Chemical Transformations

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemical transformations of complex molecules like this compound. In the synthesis of its structural analogues, such as pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives, site-selective cross-coupling reactions are employed. mdpi.comnih.gov For example, the synthesis of these derivatives has been achieved through a site-selective cross-coupling reaction followed by acid-mediated cycloisomerization and a final Pd-catalyzed C-H arylation as the ring-closing step. mdpi.comnih.gov

The regioselectivity of these reactions is crucial for obtaining the desired isomer. For instance, in the synthesis of related N-doped PAHs, the choice of Brønsted acid and solvent can control the regioselectivity of cycloisomerization reactions, leading to different isomeric products. researchgate.net The electronic properties of the starting materials and the reaction conditions play a significant role in directing the outcome of these transformations.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for the synthesis of this compound and its complex analogues. mdpi.comresearchgate.net These reactions involve the formation of new rings within a single molecule.

One prominent method is acid-mediated cycloisomerization. mdpi.comresearchgate.net This approach has been used to synthesize pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline and its isomers. mdpi.com Another important pathway is intramolecular C-H arylation, often catalyzed by palladium. mdpi.comresearchgate.net This reaction creates a new carbon-carbon bond to form a fused ring system.

Other intramolecular cyclization methods applicable to the synthesis of aza-PAHs include:

Photocyclization: Aromatic Schiff bases can undergo oxidative photocyclization to form phenanthridines and other aza-PAHs. mdpi.com

Radical Cyclization: The addition of perfluoroalkyl radicals to vinyl azides can generate iminyl radicals, which then cyclize to form aza-PAH skeletons. nih.gov

Aza-Wacker-type Cyclization: Palladium-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides can produce fused heterocyclic systems. nih.gov

The table below summarizes some intramolecular cyclization reactions used in the synthesis of aza-PAHs.

Cyclization MethodCatalyst/ReagentPrecursor TypeProduct Type
Acid-Mediated CycloisomerizationBrønsted AcidDiaryl-substituted heterocyclesFused Polycyclic Heteroaromatics
Pd-Catalyzed C-H ArylationPalladium CatalystAryl-substituted heterocyclesFused Polycyclic Heteroaromatics
Oxidative PhotocyclizationLight/OxidantAromatic Schiff BasesPhenanthridines/Aza-PAHs
Radical CyclizationRadical InitiatorVinyl AzidesAza-PAH Skeletons
Aza-Wacker-type CyclizationPalladium(II) CatalystVinyl CyclopropanecarboxamidesFused Aza-bicycles

This table provides a general overview of cyclization methods and may not be specific to the direct synthesis of this compound itself.

Stability and Degradation Mechanisms

Polycyclic aromatic hydrocarbons are generally known for their stability, which is attributed to their fused aromatic ring structures. ontosight.ai this compound shares this characteristic. However, like other PAHs, it can undergo degradation under certain conditions.

The degradation of PAHs in the environment can occur through microbial action. The rate of biodegradation can be influenced by the molecule's structure and water solubility, with higher molecular weight PAHs often being more resistant to microbial degradation. researchgate.net While specific degradation pathways for this compound are not extensively detailed in the provided search results, general principles of PAH degradation would apply. This includes oxidative processes that can break down the aromatic rings. The presence of the nitrogen atom might also influence its susceptibility to specific enzymatic degradation pathways.

In a laboratory setting, the stability of this compound and its derivatives is important for their synthesis and application. The compound is typically stored in a dry, cool, and well-ventilated place to prevent degradation. echemi.com

Coordination Chemistry and Supramolecular Assemblies of Fluoreno 9,1 Gh Quinoline Derivatives

Ligand Design for Transition Metal Complexation

The design of ligands based on the fluoreno(9,1-gh)quinoline scaffold is pivotal for harnessing its potential in forming transition metal complexes. The inherent structural features of the molecule, combined with synthetic modifications, allow for a range of coordination behaviors. Altering the ligand's properties, such as its redox activity or the strength of the ligand field it generates, can be used to control the reactivity and selectivity of the complexed metal center. nih.gov

The this compound system offers versatile platforms for ligand design, enabling monodentate, chelating, and macrocyclic coordination geometries.

Monodentate Coordination: In its simplest form, the this compound core can act as a monodentate ligand. The nitrogen atom of the quinoline (B57606) ring possesses a lone pair of electrons, making it a natural coordination site for a single metal ion. ontosight.ai This type of coordination involves binding through a single atom. libretexts.org

Chelating Coordination: Through synthetic derivatization, the this compound scaffold can be transformed into a chelating ligand. Chelating ligands, also known as multidentate ligands, bind to a central metal ion through two or more donor atoms. libretexts.org For instance, introducing functional groups containing additional donor atoms (e.g., N, O, S) at positions adjacent to the quinoline nitrogen can create a bidentate or tridentate binding pocket. This "chelate effect" typically results in more stable metal complexes compared to those formed with analogous monodentate ligands. libretexts.org The design of such ligands is a powerful strategy for achieving high stability and selectivity for specific metal ions. uncw.edu

Macrocyclic Coordination: By linking two or more this compound units together, or by connecting a single unit with a flexible or rigid linker, macrocyclic ligands can be constructed. These large, cyclic molecules can encapsulate metal ions within their central cavity. The design of such macrocycles allows for a high degree of preorganization, where the ligand is already in the correct conformation to bind a target ion, leading to enhanced stability and selectivity. uncw.edumdpi.com For example, macrocycles based on 1,10-phenanthroline, a related N-heterocycle, have been shown to be effective complexing agents for f-elements. mdpi.com

Coordination ModeDescriptionDesign StrategyPotential Advantage
MonodentateBinds to a metal ion via a single atom (the quinoline nitrogen). libretexts.orgUtilizing the unmodified this compound core.Simplicity, useful for creating larger polynuclear structures.
ChelatingBinds to a metal ion via two or more donor atoms. libretexts.orgIntroducing additional donor groups (N, O, S) onto the scaffold.Enhanced complex stability (Chelate Effect). libretexts.org
MacrocyclicA large cyclic ligand that can encapsulate a metal ion. mdpi.comLinking two or more this compound units or using linkers.High selectivity and stability due to preorganization. uncw.edu

The denticity and geometry of this compound-based ligands dictate whether they form mononuclear or polynuclear complexes.

Mononuclear Complexes: Chelating ligands designed from this compound derivatives are well-suited to form mononuclear complexes , where a single metal ion is coordinated by one or more ligand molecules. For example, Schiff base ligands derived from quinoline have been shown to form stable 1:2 complexes with metal ions like Co(II) and Ni(II). rsc.org

Polynuclear Complexes: Monodentate this compound ligands, or chelating ligands with outward-facing donor sites, can act as bridges between multiple metal centers, leading to the formation of polynuclear complexes . uni-regensburg.de These structures can range from simple dinuclear species, where two metal ions are linked, to larger, more complex clusters. For instance, studies on other quinoline-based ligands have demonstrated the formation of dinuclear Mn(II) and Zn(II) complexes bridged by other molecules or anions. rsc.org The synthesis of polynuclear clusters is an active area of research, with applications in materials science and catalysis. uni-regensburg.deidsi.md

Monodentate, Chelating, and Macrocyclic Coordination

Photophysical Properties of Metal Complexes

While the photophysical properties of this compound metal complexes are not yet extensively documented, the characteristics of the ligands themselves provide insight into the potential behavior of their coordinated counterparts. Pyrrolo-annulated derivatives of this compound have been synthesized and their optical properties studied. mdpi.comnih.gov These compounds exhibit absorption in the UV-Vis range and display fluorescence, with properties that can be tuned by modifying the molecular structure. mdpi.com

Upon complexation with a transition metal, the photophysical properties of these ligands are expected to change significantly. Coordination can lead to:

Shifts in Absorption and Emission: The interaction between the ligand's orbitals and the metal's d-orbitals can shift the absorption and emission bands to longer or shorter wavelengths. nih.gov

Changes in Quantum Yield: Metal complexation often leads to fluorescence quenching, especially with open-shell transition metals, due to the introduction of new non-radiative decay pathways. However, coordination to certain closed-shell ions, such as Zn(II), can enhance fluorescence by increasing the rigidity of the ligand and reducing non-radiative decay. rsc.org

New Electronic Transitions: The formation of a complex can give rise to new charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), which can result in unique photophysical behaviors, including strong coloration and luminescence. nih.gov

Photophysical Data for 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline (6a) and an Isomer (6b) in Toluene mdpi.com
CompoundAbsorption λmax (nm)Emission λem (nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)
6a323, 337, 396, 417424, 44715600.13
6b323, 337, 396, 417424, 44715600.14

Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. numberanalytics.com The this compound framework is an excellent candidate for applications in molecular recognition and host-guest chemistry due to its specific structural features.

The large, planar, and electron-rich aromatic surface of the molecule is ideal for engaging in π-π stacking interactions . acs.org These interactions are crucial for the recognition of other flat, aromatic guest molecules. Furthermore, the nitrogen atom in the quinoline moiety can act as a hydrogen bond acceptor, allowing for the specific recognition of guest molecules that can act as hydrogen bond donors. mdpi.com

By designing water-soluble coordination cages using derivatives of such ligands, it is possible to create well-defined hydrophobic cavities in aqueous media. iisc.ac.in These cavities can encapsulate water-insoluble guest molecules, mimicking the function of enzymes and enabling the study of their properties or reactions in a controlled environment. iisc.ac.in The selectivity in these host-guest systems often arises from a combination of electrostatic and hydrophobic interactions between the host and the guest. researchgate.net

Self-Assembly and Self-Organization Phenomena

The rigid, planar geometry and potential for strong intermolecular π-π stacking interactions make this compound derivatives prime candidates for self-assembly and self-organization. acs.orgresearchgate.net Self-assembly is a process where molecules spontaneously form ordered aggregates, driven by non-covalent forces.

Research on related nitrogen-doped PAHs has shown that the nature of the π-system can dictate self-assembly capabilities. acs.org Electron-rich systems tend to form ordered nanostructures stabilized by strong π-π interactions. The crystal structure of a pyrrolo-annulated this compound derivative revealed an almost planar molecular alignment, facilitating close packing, which is a prerequisite for effective self-organization. mdpi.com This intrinsic tendency to form ordered structures is a key feature for the bottom-up fabrication of functional organic materials. researchgate.net

The self-assembly of this compound derivatives can lead to the formation of well-defined, ordered nanostructures. The one-dimensional extension of interactions between these planar molecules can result in aggregates such as nanofibers, nanorods, or nanobelts. While the formation of nanobelts has not been specifically reported for this compound, related polycyclic aromatic systems are known to form one-dimensional nanostructures. acs.orgresearchgate.net The precise control over the molecular building blocks and assembly conditions is critical for directing the morphology of the resulting supramolecular patterns. mdpi.com

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The planar and rigid structure of this compound and its derivatives makes them ideal candidates for participating in non-covalent interactions, which are crucial in the formation of supramolecular assemblies. ontosight.ai These interactions, primarily hydrogen bonding and π-π stacking, govern the molecular packing in the solid state and the aggregation behavior in solution.

Hydrogen Bonding: The presence of a nitrogen atom in the quinoline moiety of this compound introduces a site for potential hydrogen bonding. ontosight.ai In derivatives of related nitrogen-containing polycyclic aromatic hydrocarbons (PAHs), intermolecular C-H···N hydrogen bonds have been observed in their crystal structures. nih.gov For instance, in the crystal packing of certain halogenated quinoline derivatives, these C-H···N interactions play a significant role in stabilizing the supramolecular network. nih.gov Similarly, in some cyan-group-substituted anthracene (B1667546) derivatives, intermolecular Ar–CN···H–Ar hydrogen bonds contribute to the formation of a locked packing structure in the solid state. researchgate.net While specific studies on hydrogen bonding in this compound itself are not extensively detailed in the provided results, the principles observed in analogous systems suggest that derivatives appropriately functionalized with hydrogen bond donors and acceptors would exhibit similar interactions, influencing their self-assembly and material properties.

π-π Stacking: The extended aromatic system of this compound derivatives promotes strong π-π stacking interactions. These interactions are fundamental to the organization of these molecules in the solid state and in aggregates. researchgate.net For instance, the crystal structure of 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline reveals that two molecules orient in opposite directions, forming close C-C contacts (3.30 Å and 3.38 Å) between the fluorene (B118485) moiety's five-membered carbocyclic rings and the benzene (B151609) rings adjacent to the pyrrole (B145914) ring. researchgate.net These dimers then align in a herringbone-type fashion. researchgate.net Such antiparallel π-stacking is a common and stable conformation in the aggregates of related N-doped PAHs. researchgate.net The interplay between the size of the central ring and the position of nitrogen doping can subtly influence these stacking interactions, which in turn affects the optical and electronic properties of the material. mdpi.com The aggregation quenching effect, often observed in luminescent materials due to strong intermolecular interactions like π-π stacking, can be a challenge in the design of organic light-emitting diodes (OLEDs). researchgate.net

The following table summarizes key non-covalent interactions observed in this compound derivatives and related compounds:

Interaction TypeParticipating GroupsObserved in Compound TypeSignificance
C-H···N Hydrogen Bonding C-H and quinoline nitrogenHalogenated quinoline derivativesStabilizes supramolecular networks in the solid state. nih.gov
Ar–CN···H–Ar Hydrogen Bonding Cyano group and aromatic C-HCyano-substituted anthracene derivativesContributes to a locked packing structure. researchgate.net
π-π Stacking Aromatic ringsPyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinolineDictates molecular packing and influences optoelectronic properties. researchgate.net
Antiparallel π-Stacking Aromatic systemsN-doped polycyclic aromatic hydrocarbonsLeads to stable aggregate conformations. researchgate.net

Supramolecular Catalysis and Functional Architectures

The unique structural and electronic properties of this compound derivatives, stemming from their extended π-systems and the presence of a heteroatom, make them promising building blocks for supramolecular catalysis and the construction of functional architectures. mdpi.com

Supramolecular Catalysis: While direct examples of this compound derivatives in supramolecular catalysis are not explicitly detailed, the principles of this field suggest their potential. Supramolecular catalysis utilizes confined spaces within molecular capsules or assemblies to facilitate chemical reactions, often with enhanced rates and selectivity, mimicking natural enzymes. mdpi.com The ability of this compound derivatives to form well-defined assemblies through non-covalent interactions could be harnessed to create such catalytic nanoreactors. mdpi.com An emerging strategy in supramolecular catalysis involves anion-recognition to drive and control chemical transformations. iccas.ac.cn The nitrogen atom in the this compound core could potentially act as a binding site, suggesting a role for these compounds in anion-directed catalysis. iccas.ac.cn

Functional Architectures: The self-assembly of this compound derivatives, guided by non-covalent interactions, can lead to the formation of highly ordered functional architectures. These architectures are of significant interest for applications in materials science, particularly in optoelectronics. ontosight.airesearchgate.net The introduction of heteroatoms, such as nitrogen, into the π-conjugated scaffold is a key strategy for fine-tuning the electronic properties, such as HOMO and LUMO energy levels, which directly impacts their performance in devices like OLEDs and organic field-effect transistors (OFETs). researchgate.netmdpi.com

For instance, the synthesis of pyrrolo-fused derivatives of this compound has been explored to create novel N-doped polycyclic heteroaromatic compounds. researchgate.netmdpi.com The specific arrangement of these molecules in the solid state, such as the herringbone packing of dimers observed in 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline, is a direct consequence of the interplay of non-covalent forces and is crucial for charge transport in electronic devices. researchgate.net Although some of these novel derivatives have shown modest electron mobilities in initial studies, they highlight the potential of this class of compounds as n-type semiconductors. researchgate.net

The following table outlines the potential applications of functional architectures based on this compound derivatives:

Application AreaKey PropertiesRationale
Organic Light-Emitting Diodes (OLEDs) Tunable optoelectronic properties, high fluorescence quantum yieldThe extended π-system and heteroatom incorporation allow for fine-tuning of emission color and efficiency. ontosight.aimdpi.com
Organic Field-Effect Transistors (OFETs) Ordered molecular packing, good charge transportSelf-assembly into well-defined structures facilitates efficient charge mobility. researchgate.netmdpi.com
Organic Photovoltaics (OPVs) Strong absorption in the visible spectrum, suitable energy levelsThe electronic structure can be tailored for efficient light harvesting and charge separation. mdpi.com
Sensors Potential for specific binding interactionsThe quinoline nitrogen can act as a binding site for analytes. uantwerpen.be

Advanced Computational Methodologies and Theoretical Modeling in Fluoreno 9,1 Gh Quinoline Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For Fluoreno(9,1-gh)quinoline and its derivatives, MD simulations can reveal crucial information about their conformational dynamics, stability, and interactions with other molecules, such as biological macromolecules or solvent environments. nih.govnih.gov

MD simulations follow Newton's second law of motion, where the forces on each atom are calculated using a molecular mechanics force field. mdpi.com Software packages like GROMACS, AMBER, NAMD, and CHARMM are commonly used to perform these simulations. mdpi.commdpi.com In the context of potential therapeutic applications, MD simulations can be used to assess the stability of a complex formed between a this compound derivative and a protein target. nih.gov Key analyses performed after an MD simulation include calculating the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Solvent Accessible Surface Area (SASA) to analyze changes in the molecule's exposure to the solvent. nih.govnih.gov Binding free energy calculations can also be performed to quantify the strength of the interaction between the ligand and its target. nih.gov

Table 1: Typical Parameters for a Molecular Dynamics Simulation of a this compound-Protein Complex

Parameter Description Example Value/Software Source
Software Program used to run the simulation. NAMD, GROMACS, AMBER mdpi.commdpi.com
Force Field Set of parameters to calculate potential energy. CHARMM36, OPLS mdpi.comnih.gov
Solvation Method to simulate the solvent environment. TIP3P water model in a solvated box. mdpi.com
Ion Concentration Neutralizes the system's charge. 0.15 M NaCl or KCl. mdpi.com
Simulation Time Duration of the simulation. 100-500 nanoseconds (ns). mdpi.comresearchgate.net

| Analysis Metrics | Quantities calculated from the trajectory. | RMSD, RMSF, SASA, Hydrogen Bonds. | nih.gov |

Molecular Docking Studies (Methodological Considerations)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein. nih.gov For this compound, docking studies are crucial for virtual screening and for understanding its potential as a biologically active agent by predicting its interaction with specific protein targets. nih.gov

The methodology involves several key steps. First, the three-dimensional structures of the ligand (this compound derivative) and the receptor are prepared. nih.gov This includes adding hydrogen atoms and assigning partial charges. The binding site on the receptor is then defined, often by creating a grid box centered on a known active site. nih.govscielo.br Docking algorithms, such as those in AutoDock Vina or Glide, then systematically search for the best-fitting poses of the ligand within this site using a scoring function to rank them. nih.govresearchgate.net The resulting binding energy scores indicate the predicted affinity; lower energy values suggest stronger binding. researchgate.net Post-docking analysis, often visualized with software like Discovery Studio, reveals specific interactions like hydrogen bonds and π-π stacking that stabilize the complex. scielo.br

Table 2: Methodological Steps in Molecular Docking

Step Description Common Tools/Methods Source
1. Structure Preparation Obtain and prepare 3D structures of ligand and receptor. MarvinSketch, LigPrep, Protein Data Bank (PDB) nih.govscielo.br
2. Binding Site Identification Define the active site for docking calculations. Grid Generation (e.g., in Glide, AutoDock) nih.govscielo.br
3. Docking Simulation Run the algorithm to generate and score ligand poses. AutoDock Vina, Glide, GOLD nih.govnih.gov
4. Scoring and Ranking Evaluate poses using a scoring function to estimate binding affinity. Binding Energy (kcal/mol) researchgate.net

| 5. Interaction Analysis | Visualize and analyze the binding mode and key interactions. | Discovery Studio, PyMOL | scielo.br |

Computational Design for Tunable Electronic Structures

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in the rational design of this compound derivatives with tailored electronic properties. mdpi.com The electronic structure, especially the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the optoelectronic behavior of these materials, which is critical for applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

By systematically modifying the molecular structure—for instance, by introducing different substituents, extending the π-conjugated system, or altering the position of the nitrogen atom—researchers can computationally predict the impact on the HOMO-LUMO gap. mdpi.comacs.org A smaller HOMO-LUMO gap is generally associated with a red-shift in absorption and emission spectra. DFT calculations allow for the high-throughput screening of virtual compounds, enabling the identification of promising candidates with desired electronic characteristics before undertaking complex and costly synthesis. mdpi.comacs.org This predictive power accelerates the discovery of novel N-doped polycyclic heteroaromatic compounds with optimized performance for specific electronic devices. mdpi.com

Table 3: DFT-Calculated Electronic Properties of a Hypothetical this compound Derivative

Property Description Calculated Value (Illustrative) Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -5.5 eV Relates to electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. -2.5 eV Relates to electron-accepting ability.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. 3.0 eV Determines electronic excitation energy and color. acs.org
Ionization Potential Energy required to remove an electron. 5.5 eV Governs charge injection/transport in devices.

| Electron Affinity | Energy released when an electron is added. | 2.5 eV | Governs charge injection/transport in devices. |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily Time-Dependent Density Functional Theory (TD-DFT), provide a robust framework for predicting the spectroscopic properties of molecules like this compound from fundamental quantum mechanics. acs.org These methods can accurately compute the electronic transitions that give rise to absorption and emission spectra, offering deep insights into the photophysical behavior of these compounds. researchgate.net

By solving the time-dependent Schrödinger equation, TD-DFT can predict the excitation energies and oscillator strengths corresponding to UV-visible absorption peaks. This allows for direct comparison with experimental spectra, aiding in the interpretation of observed features and the validation of the computational model. acs.orgresearchgate.net Furthermore, these calculations can elucidate the nature of the excited states, for example, by identifying them as local excitations or charge-transfer states. Other properties, such as fluorescence wavelengths and quantum yields, can also be estimated. Additionally, methods like Nucleus-Independent Chemical Shift (NICS) calculations are used to evaluate the magnetic criteria of aromaticity, providing a measure of the aromatic character of the different rings within the polycyclic structure. researchgate.net

Table 4: Comparison of Predicted and Experimental Spectroscopic Data for a Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline Derivative

Property Predicted (TD-DFT) Experimental Source
Max. Absorption (λ_max) ~400 nm ~405 nm mdpi.com
Max. Emission (λ_em) ~450 nm ~458 nm mdpi.com
Stokes Shift ~50 nm ~53 nm mdpi.com
Nature of Transition π → π* Inferred from spectra researchgate.net

| NICS(1) Value (Center Ring) | Varies by ring | Not directly measured | researchgate.net |

Computational Exploration of Reaction Pathways and Energetics

Computational chemistry provides powerful tools to explore the mechanisms, kinetics, and thermodynamics of chemical reactions involved in the synthesis of this compound. By modeling reaction pathways, researchers can understand how these complex molecules are formed, identify key intermediates and transition states, and optimize reaction conditions for improved yields and selectivity. acs.org

DFT calculations are commonly employed to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and transition states and calculating their relative energies. For instance, in the synthesis of this compound derivatives, which may involve steps like Pd-catalyzed C-H activation or acid-mediated cycloisomerization, computational modeling can elucidate the role of the catalyst and predict the activation energy barriers for each step. mdpi.com This information is invaluable for understanding reaction feasibility and for rationally designing more efficient synthetic routes. acs.org The study of reaction energetics helps in predicting whether a reaction will be thermodynamically favorable (exergonic) or unfavorable (endergonic), guiding experimental efforts toward successful synthesis. acs.org

Emerging Research Directions and Future Outlook for Fluoreno 9,1 Gh Quinoline

Design of Next-Generation Organic Semiconductor Materials

Fluoreno(9,1-gh)quinoline and its derivatives are promising candidates for next-generation organic semiconductor materials. The incorporation of heteroatoms, such as the nitrogen in the quinoline (B57606) moiety, into polycyclic aromatic hydrocarbons (PAHs) is a recognized strategy for tuning their optical and electrochemical properties. researchgate.net This modification can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for charge transport in electronic devices. mdpi.com

The development of high-performance n-type organic semiconductors has lagged behind their p-type counterparts, partly due to challenges in achieving high charge-carrier mobility and environmental stability. nih.gov Molecular designs incorporating electronegative nitrogen atoms, as seen in the this compound structure, are being investigated to address these challenges. nih.gov The inherent properties of these materials, such as their solubility in organic solvents, also allow for low-cost, solution-processable fabrication techniques for devices like organic thin-film transistors (OTFTs). nih.govsemanticscholar.org The goal is to create materials with enhanced charge transport capabilities and improved stability for applications in flexible and lightweight next-generation electronics. nih.govsemanticscholar.org

Application AreaKey Properties of this compound DerivativesPotential Advantages
Organic Field-Effect Transistors (OFETs)Tunable HOMO/LUMO levels, good charge carrier mobility. mdpi.comresearchgate.netImproved device performance and stability. mdpi.comnih.gov
Organic Light-Emitting Diodes (OLEDs)Efficient photoluminescence, tunable emission spectra. mdpi.comresearchgate.netDevelopment of new emitter materials. mdpi.com
Organic Photovoltaics (OPVs)Strong absorption in the visible spectrum, good electron-accepting/donating properties. mdpi.comresearchgate.netHigher power conversion efficiencies. mdpi.com

Development of Novel Functional Chromophores and Fluorophores

The unique photophysical properties of this compound make it an excellent scaffold for the development of new functional chromophores and fluorophores. researchgate.net The rigid, planar structure contributes to its notable stability and fluorescence characteristics. ontosight.ai

Researchers are exploring how modifications to the core structure can fine-tune these properties. For instance, the synthesis of π-extended quinoxaline (B1680401) derivatives from related compounds has been shown to create valuable building blocks for new functional chromophores. researchgate.net The introduction of different functional groups allows for the rational design of molecules with specific absorption and emission profiles, which is crucial for applications in sensing, imaging, and optoelectronics. nih.gov The development of quinoline-based fluorescent small molecule scaffolds that are highly tunable is a key area of research, with potential applications in live-cell imaging. nih.gov

Integration into Hybrid Organic-Inorganic Systems

The integration of organic molecules like this compound into hybrid organic-inorganic systems is an emerging field with the potential to create materials with novel functionalities. These hybrid systems can combine the desirable properties of both organic components (e.g., processability, tunable optoelectronics) and inorganic materials (e.g., high charge carrier mobility, stability).

While direct research on this compound in this specific context is still developing, the broader field of organic semiconductors in hybrid systems provides a strong precedent. For instance, organic semiconductors are being explored for use in hybrid perovskite solar cells and other optoelectronic devices where the interface between the organic and inorganic layers is critical for device performance. The ability to functionalize the this compound core could allow for better interfacing and electronic coupling with inorganic nanostructures, leading to improved charge separation and transport in photovoltaic and photocatalytic applications.

Exploration of New Catalytic Applications

The presence of a nitrogen atom in the this compound structure introduces a basic site, suggesting potential applications in catalysis. ontosight.ai This feature, along with the extended π-system, could be exploited in the design of novel organocatalysts.

Recent research has demonstrated the use of palladium catalysis in the synthesis of this compound derivatives, specifically through C-H activation. mdpi.comnih.gov This highlights the chemical reactivity of the molecule and its potential to participate in or mediate catalytic cycles. The development of catalysts based on this scaffold could offer new pathways for organic synthesis. For example, related quinoline derivatives are being investigated for their catalytic activities in various chemical transformations. The rigid structure of this compound could also provide shape selectivity in catalytic reactions.

Advanced Theoretical Prediction and Rational Design Strategies

Advanced theoretical calculations and rational design strategies are becoming increasingly important in guiding the synthesis of new materials based on the this compound scaffold. semanticscholar.org Density Functional Theory (DFT) calculations, for example, are used to predict the optical and electronic properties of new derivatives before they are synthesized. mdpi.comnih.gov This computational approach allows researchers to screen a large number of potential structures and identify those with the most promising characteristics for a given application.

These theoretical models help in understanding the structure-property relationships, such as how the position of nitrogen atoms or the addition of different functional groups affects the HOMO-LUMO gap, charge distribution, and ultimately, the performance of the material in a device. mdpi.com By combining theoretical predictions with synthetic chemistry, researchers can accelerate the discovery and optimization of new this compound-based materials for a wide range of applications, from electronics to biology. nih.govsemanticscholar.org

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